molecular formula C9H11FN2O5 B1195255 1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one CAS No. 64967-16-4

1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one

Cat. No.: B1195255
CAS No.: 64967-16-4
M. Wt: 246.19 g/mol
InChI Key: BISROEGZKWHITE-UHFFFAOYSA-N
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Description

1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and interactions with enzymes.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug that also incorporates a fluorine atom at the 5-position of the pyrimidine ring.

    1beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.

Uniqueness

1beta-D-Ribofuranosyl-5-fluoropyrimidin-2(1H)-one is unique in its specific structure, which combines the ribofuranosyl group with a fluorinated pyrimidine ring. This unique structure may confer specific biological activities and therapeutic potential.

Properties

CAS No.

64967-16-4

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C9H11FN2O5/c10-4-1-11-9(16)12(2-4)8-7(15)6(14)5(3-13)17-8/h1-2,5-8,13-15H,3H2

InChI Key

BISROEGZKWHITE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)F

Isomeric SMILES

C1=C(C=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F

Canonical SMILES

C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)F

Synonyms

1 beta-D-ribofuranosyl-5-fluoropyrimidin-2(1H)-one
5-F-zebularine
5-fluoro-zebularine
5-fluoropyrimidin-2-one beta-ribofuranoside
5-fluoropyrimidin-2-one ribonucleoside
5-fluoropyrimidin-2-one riboside
5-fluorozebularine
5-FPOR

Origin of Product

United States

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